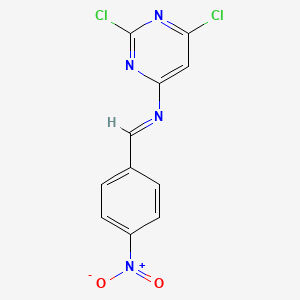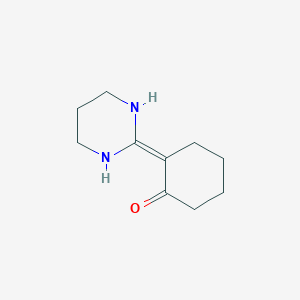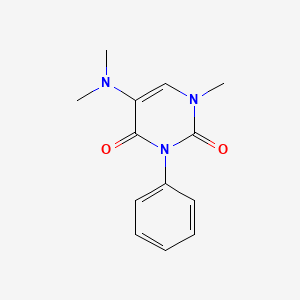
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include a dimethylamino group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position. These modifications can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-, the synthesis can be achieved through the following steps:
Alkylation at the N1-position: This step involves the introduction of a methyl group at the N1-position of uracil. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced at the 5-position through a nucleophilic substitution reaction. This can be done using dimethylamine and a suitable leaving group at the 5-position, such as a halogen.
Phenylation at the 3-position: The phenyl group can be introduced at the 3-position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using phenylboronic acid and a halogenated uracil derivative.
Industrial Production Methods: Industrial production of uracil derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Uracil derivatives can undergo oxidation reactions, often leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be used to modify the functional groups on the uracil ring, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common for introducing various substituents at different positions on the uracil ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Dimethylamine, phenylboronic acid.
Major Products Formed:
Hydroxylated Uracil Derivatives: Formed through oxidation reactions.
Aminated Uracil Derivatives: Formed through reduction of nitro groups.
Substituted Uracil Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with nucleic acids and proteins, which can provide insights into its biological activity.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The dimethylamino group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The phenyl group can increase the compound’s hydrophobicity, potentially affecting its cellular uptake and distribution. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
5-Fluorouracil: A well-known uracil derivative used as an anticancer agent.
5-Aminouracil: Another uracil derivative with potential therapeutic applications.
6-Substituted Uracil Derivatives: These compounds have modifications at the 6-position and are studied for their antiviral and anticancer properties.
Uniqueness: Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the dimethylamino group, methyl group, and phenyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
53727-39-2 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
5-(dimethylamino)-1-methyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
HGTNFDRANJNWME-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)N(C1=O)C2=CC=CC=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


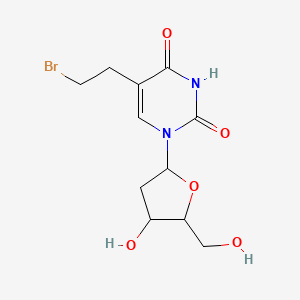
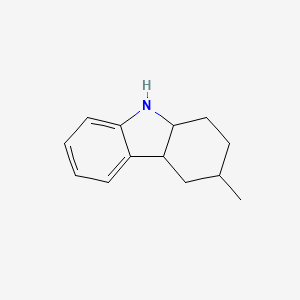
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
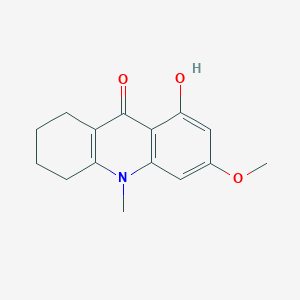

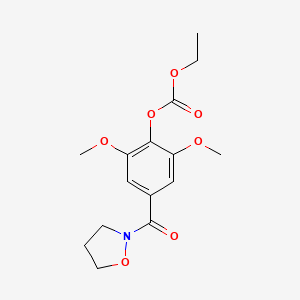


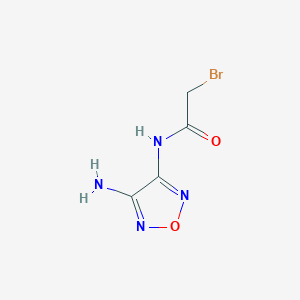
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)

